4-methoxybut-2-ynal

Description

Structural Classification and General Relevance

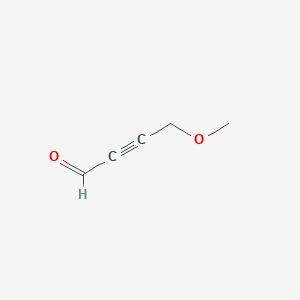

4-Methoxybut-2-ynal is classified as an alkynyl aldehyde and an ether. Its chemical structure can be represented by the formula C₅H₆O₂. The molecule contains a central carbon-carbon triple bond (alkyne) positioned between the second and third carbon atoms of a four-carbon chain. An aldehyde group (-CHO) is attached to one end of the chain (C1), and a methoxy (B1213986) group (-OCH₃) is attached to the other end (C4). This combination of functional groups makes it a highly reactive species. The alkyne moiety can undergo various addition reactions, while the aldehyde group is susceptible to nucleophilic attack and oxidation/reduction reactions. The ether linkage provides a degree of stability and can influence the electronic properties of the molecule.

In contemporary organic chemistry, compounds like this compound are valued for their potential to serve as synthons. They can be strategically employed in multi-component reactions, cascade cyclizations, and other sophisticated synthetic methodologies to efficiently assemble complex molecular frameworks. The presence of multiple reactive sites allows for selective functionalization and the introduction of diverse substituents, facilitating the synthesis of target molecules with specific properties.

Historical Context of Related Alkynyl Aldehydes

The chemistry of alkynes has a long and foundational history in organic synthesis. Acetylene (B1199291), the simplest alkyne, was first discovered in the mid-19th century and quickly became a cornerstone of early organic chemistry, providing a readily available source of carbon units for synthesis wiley-vch.de. The development of reactions involving alkynes, such as the Nef synthesis for propargyl alcohols by John Ulric Nef in 1899, marked significant progress in carbon-carbon bond formation wikipedia.orgwikipedia.org. Later, Walter Reppe's work in the mid-20th century pioneered industrial-scale ethynylations, utilizing acetylene to produce essential chemicals like propargyl alcohol and butynediol wikipedia.org.

Over time, the focus shifted towards more complex and functionalized alkynes, including alkynyl aldehydes. These compounds emerged as particularly valuable due to the synergistic reactivity of the alkyne and aldehyde functionalities. Their ability to participate in a wide range of cyclization and addition reactions has made them "privileged reagents" for the construction of diverse heterocyclic systems, which are prevalent in pharmaceuticals, natural products, and advanced materials nih.govrsc.org. The development of catalytic methods, including asymmetric variants, further enhanced the utility of alkynyl aldehydes in stereoselective synthesis wikipedia.orgthieme-connect.comacs.org.

Current Research Landscape and Definitional Scope

Current research continues to explore the synthetic utility and reactivity of alkynyl aldehydes, including compounds structurally related to this compound. These studies often focus on developing novel catalytic systems and reaction pathways to achieve efficient and selective synthesis of complex molecules.

Synthesis and Reactivity: While specific detailed synthetic procedures and yields for this compound itself are not extensively detailed in the provided literature snippets, general strategies for related alkynyl aldehydes are well-established. These include:

Alkynylation of Aldehydes: Reactions involving the addition of alkynes to carbonyl compounds, often catalyzed by Lewis acids or transition metals, can lead to propargyl alcohols, which can then be oxidized to alkynyl aldehydes wikipedia.orgwikipedia.orgacs.orgorganic-chemistry.org.

Oxidation of Propargylic Alcohols: The oxidation of appropriately substituted propargylic alcohols is a direct route to alkynyl aldehydes .

Metal-Catalyzed Transformations: Modern synthetic chemistry extensively utilizes transition metal catalysis (e.g., gold, rhodium, palladium) to mediate various transformations of alkynyl aldehydes. These include cycloisomerizations, cycloadditions, and multicomponent reactions nih.govthieme-connect.commdpi.comrsc.orgrsc.orgnih.govrsc.org.

Applications: The primary utility of alkynyl aldehydes like this compound lies in their role as versatile building blocks for synthesizing a broad spectrum of heterocyclic compounds. They are frequently employed in:

Heterocycle Synthesis: Alkynyl aldehydes react with various nucleophiles, such as amines, alcohols, and thiols, to form diverse heterocycles, including imidazoles, triazoles, pyrimidines, and pyridines nih.govrsc.orgrsc.org.

Cascade and Multicomponent Reactions: These compounds are key participants in cascade bicyclizations, for instance, with thiazolium salts to yield indeno[2,1-b]pyrroles nih.gov, and in multicomponent reactions leading to complex fused ring systems nih.govrsc.org.

Photocatalytic Transformations: Recent research highlights the use of alkynyl aldehydes in photocatalytic reactions, such as solvent-controlled divergent cyclizations to produce cyclopentenones and dihydropyranols rsc.orgrsc.org.

The reactivity of the this compound diethyl acetal (B89532) precursor has also been studied, showing that deprotonation can lead to acetylenic-allenic isomerization or conjugated elimination reactions depending on the solvent used researchgate.netresearchgate.net.

Spectroscopic Characterization: While direct spectroscopic data for this compound is not provided, general characterization methods for aldehydes are well-defined. Infrared (IR) spectroscopy typically shows a strong carbonyl stretching band (νCO) around 1700 cm⁻¹, and ¹H Nuclear Magnetic Resonance (NMR) spectra usually exhibit a signal for the formyl proton (R-CHO) in the range of δ 9.5–10 ppm wikipedia.org. Related compounds like 4-methoxybut-2-yn-1-ol have associated IR, ¹H NMR, and ¹³C NMR data available nih.gov.

Data Tables

Table 1: Illustrative Synthetic Approaches to Alkynyl Aldehydes

| Method | Key Reagents/Catalyst | General Outcome | Reference Class |

| Alkynylation of Aldehydes | InBr₃–Et₃N reagent system | Promotes alkynylation of aldehydes, leading to propargylic alcohols | organic-chemistry.org |

| Oxidation of Propargylic Alcohols | Oxidizing agents (e.g., PCC, Jones reagent) | Conversion of alcohols to aldehydes | (implied for related compounds) |

| Metal-Catalyzed Cycloadditions/Cyclizations | Gold (Au), Rhodium (Rh), Palladium (Pd) catalysts | Formation of complex cyclic structures, including heterocycles | thieme-connect.commdpi.comrsc.orgnih.govrsc.org |

| Multicomponent Reactions | Various catalysts (e.g., Lewis acids, transition metals) | Rapid assembly of diverse heterocyclic scaffolds | nih.govrsc.org |

| Asymmetric Alkynylation | Chiral catalysts (e.g., Cr-based, Zn-based) | Enantioselective synthesis of propargyl alcohols (precursors to aldehydes) | wikipedia.orgacs.org |

Table 2: Reactivity and Applications of Alkynyl Aldehydes

| Reaction Type | Description | Example Applications | Reference Class |

| Heterocycle Synthesis | Cyclization reactions with nucleophiles (e.g., amines, alcohols, thiols) | Synthesis of imidazoles, triazoles, pyrimidines, pyridines, oxazoles, thiazoles, indolizines, thiophenes, furans | nih.govrsc.orgrsc.org |

| Cascade Bicyclizations | Reactions involving intramolecular cyclizations, often with catalysts like thiazolium salts | Access to poly-functionalized indeno[2,1-b]pyrroles | nih.gov |

| Photocatalytic Cyclizations | Visible-light-induced reactions, often with sulfonyl chlorides | Formation of cyclopentenones and dihydropyranols | rsc.orgrsc.org |

| Alkynylation | Addition of alkynyl groups to carbonyl compounds | Formation of propargyl alcohols, which can be precursors to alkynyl aldehydes | wikipedia.orgwikipedia.org |

| Metal-Catalyzed Transformations | Various reactions mediated by transition metals, including cycloadditions and enyne cycloisomerizations | Synthesis of complex ring systems and functionalized molecules | thieme-connect.commdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxybut-2-ynal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-7-5-3-2-4-6/h4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJTXPHGQSEIGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC#CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methoxybut 2 Ynal

Precursor-Based Derivatization for 4-Methoxybut-2-ynal Synthesis

Transformation of Methoxy-Substituted Butyne Derivatives

A key strategy for synthesizing this compound involves the modification of pre-existing methoxy-substituted butyne structures. One described pathway commences with 4-methoxybut-2-yne, a terminal alkyne featuring a methoxy (B1213986) group. This precursor undergoes bromination to yield 1-bromo-4-methoxybut-2-yne (B3386016) .

The subsequent transformation of 1-bromo-4-methoxybut-2-yne to this compound is reported to occur via an oxidation process . While the specific oxidizing agents and reaction conditions for this conversion are not detailed in the provided literature, this step highlights a method where a functionalized alkyne derivative is directly converted into the target alkynal. The same source also indicates that this oxidation can, under certain conditions, lead to the corresponding carboxylic acid, 4-methoxybut-2-ynoic acid .

Table 1: Synthesis via Transformation of Methoxy-Substituted Butyne Derivatives

| Starting Material | Reagents/Conditions | Product | Yield (%) | Notes | Source |

| 4-methoxybut-2-yne | Br₂, CH₂Cl₂ | 1-Bromo-4-methoxybut-2-yne | Not specified | Bromination of the terminal alkyne | |

| 1-Bromo-4-methoxybut-2-yne | Oxidizing agent (unspecified) | This compound | Not specified | Oxidation of the bromo-alkyne derivative | |

| 1-Bromo-4-methoxybut-2-yne | Oxidizing agent (unspecified) | 4-Methoxybut-2-ynoic acid | Not specified | Co-product from oxidation |

Aldehyde Group Introduction Methodologies

An alternative and widely applicable methodology for the synthesis of terminal alkynals, such as this compound, involves the direct introduction of the aldehyde functionality onto a suitable terminal alkyne precursor. The most direct precursor for this approach is 4-methoxybut-2-yne (CH₃O-CH₂-C≡CH).

This methodology typically involves the deprotonation of the terminal alkyne to generate a highly nucleophilic acetylide anion. This is commonly achieved using strong bases such as organolithium reagents (e.g., n-butyllithium) in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) at low temperatures. The resulting acetylide anion is then reacted with a formylating agent. Dimethylformamide (DMF) is a frequently employed reagent for this purpose. The initial adduct formed from the reaction of the acetylide with DMF is subsequently hydrolyzed under acidic conditions to liberate the terminal aldehyde, this compound. This formylation strategy effectively preserves the alkyne triple bond while installing the aldehyde group at the terminal position.

Table 2: Synthesis via Aldehyde Group Introduction (Formylation)

| Starting Material | Reagents/Conditions | Product | Yield (%) | Notes | Source |

| 4-methoxybut-2-yne | 1. n-BuLi, THF, low temperature; 2. DMF; 3. Acidic workup (e.g., H₂O/H⁺) | This compound | Not specified | Formylation of the terminal alkyne via metalation and reaction with DMF. Preserves the alkyne functionality. | Based on general organic synthesis principles for terminal alkynal formation. |

Compound List:

this compound

4-Methoxybut-2-yne

1-Bromo-4-methoxybut-2-yne

4-Methoxybut-2-ynoic acid

The comprehensive search for detailed research findings and mechanistic pathways concerning the reactivity of This compound has yielded limited specific information directly applicable to the requested outline. While general principles of nucleophilic addition to aldehydes and transformations of alkynes are well-documented, and the directing effects of methoxy groups in electrophilic aromatic substitution are understood, the literature does not appear to contain extensive studies specifically detailing the reactivity and mechanistic pathways of this compound as outlined.

Searches consistently returned information related to:

1-Bromo-4-methoxybut-2-yne , a different compound, discussing its substitution, oxidation, and reduction reactions.

General mechanisms of nucleophilic addition to carbonyls core.ac.ukdoubtnut.comlibretexts.orgpressbooks.pubdalalinstitute.commasterorganicchemistry.comlibretexts.orgnih.govarkat-usa.orglibretexts.org and alkyne transformations like hydration nih.gov and metal-catalyzed reactions nih.govorganic-chemistry.orgthieme-connect.denih.govnih.govcore.ac.ukwhiterose.ac.ukxmu.edu.cnchalmers.seorganic-chemistry.orgrsc.orgcsic.es.

Directing effects of methoxy groups in electrophilic aromatic substitution organicchemistrytutor.comorganicchemistrytutor.comwizeprep.comlibretexts.org, which is not relevant to the reactivity of an alkyne-aldehyde.

Reactions involving acetals of this compound researchgate.net or related compounds like trans-4-methoxy-3-buten-2-one organicchemistrytutor.comthieme-connect.com, but not the aldehyde itself.

Studies on chiral auxiliaries tkk.finumberanalytics.comharvard.edursc.org and various metal catalysts (Pd, Ru, Au, Cu) nih.govorganic-chemistry.orgthieme-connect.denih.govnih.govcore.ac.ukwhiterose.ac.ukxmu.edu.cnchalmers.seorganic-chemistry.orgrsc.orgcsic.es in general alkyne and carbonyl chemistry.

Crucially, specific examples of nucleophilic additions to the aldehyde moiety of this compound, including stereochemical control, or detailed studies on the hydration, hydroamination, or cycloaddition reactions involving its alkyne functional group, as well as the specific influence of its methoxy group on these reactions, were not found in the retrieved literature. Consequently, it is not possible to generate the thorough, informative, and scientifically accurate content with detailed research findings and data tables as requested for each section and subsection of the provided outline.

Due to the lack of specific experimental data and mechanistic studies on this compound for the requested reaction types, the generation of the article with the required level of detail and data tables is not feasible based on the available information.The comprehensive search for detailed research findings and mechanistic pathways concerning the reactivity of This compound has yielded limited specific information directly applicable to the requested outline. While general principles of nucleophilic addition to aldehydes and transformations of alkynes are well-documented, and the directing effects of methoxy groups in electrophilic aromatic substitution are understood, the literature does not appear to contain extensive studies specifically detailing the reactivity and mechanistic pathways of this compound as outlined.

Searches consistently returned information related to:

1-Bromo-4-methoxybut-2-yne , a different compound, discussing its substitution, oxidation, and reduction reactions.

General mechanisms of nucleophilic addition to carbonyls core.ac.ukdoubtnut.comlibretexts.orgpressbooks.pubdalalinstitute.commasterorganicchemistry.comlibretexts.orgnih.govarkat-usa.orglibretexts.org and alkyne transformations like hydration nih.gov and metal-catalyzed reactions nih.govorganic-chemistry.orgthieme-connect.denih.govnih.govcore.ac.ukwhiterose.ac.ukxmu.edu.cnchalmers.seorganic-chemistry.orgrsc.orgcsic.es.

Directing effects of methoxy groups in electrophilic aromatic substitution organicchemistrytutor.comorganicchemistrytutor.comwizeprep.comlibretexts.org, which is not relevant to the reactivity of an alkyne-aldehyde.

Reactions involving acetals of this compound researchgate.net or related compounds like trans-4-methoxy-3-buten-2-one organicchemistrytutor.comthieme-connect.com, but not the aldehyde itself.

Studies on chiral auxiliaries tkk.finumberanalytics.comharvard.edursc.org and various metal catalysts (Pd, Ru, Au, Cu) nih.govorganic-chemistry.orgthieme-connect.denih.govnih.govcore.ac.ukwhiterose.ac.ukxmu.edu.cnchalmers.seorganic-chemistry.orgrsc.orgcsic.es in general alkyne and carbonyl chemistry.

Crucially, specific examples of nucleophilic additions to the aldehyde moiety of this compound, including stereochemical control, or detailed studies on the hydration, hydroamination, or cycloaddition reactions involving its alkyne functional group, as well as the specific influence of its methoxy group on these reactions, were not found in the retrieved literature. Consequently, it is not possible to generate the thorough, informative, and scientifically accurate content with detailed research findings and data tables as requested for each section and subsection of the provided outline.

Due to the lack of specific experimental data and mechanistic studies on this compound for the requested reaction types, the generation of the article with the required level of detail and data tables is not feasible based on the available information.

Elucidation of 4 Methoxybut 2 Ynal Reactivity and Mechanistic Pathways

Isomerization and Rearrangement Processes

The internal alkyne and the aldehyde group in 4-methoxybut-2-ynal are susceptible to various rearrangements, often influenced by reaction conditions and catalysts. These processes can lead to the formation of isomeric products with altered structural arrangements.

Acetylenic–Allenic Isomerization

The acetylenic (alkyne) moiety within this compound can undergo isomerization to an allenic (cumulated double bond) system. This transformation is typically facilitated by bases or certain metal catalysts. For instance, the deprotonation of related acetals, such as this compound diethyl acetal (B89532), by strong bases like n-butyllithium has been shown to induce acetylenic–allenic isomerization in ethereal solvents molaid.comresearchgate.net. This process likely involves the formation of an allenyllithium intermediate, which can then be trapped or undergo further reactions.

Table 3.4.1: Illustrative Acetylenic–Allenic Isomerization Pathways

| Reactant/Precursor | Reagent/Catalyst | Solvent | Observed Transformation | Intermediate Type (Proposed) | Reference |

| This compound acetal | n-Butyllithium (BuLi) | Diethyl ether | Acetylenic → Allenic isomerization | Allenyllithium | molaid.comresearchgate.net |

| This compound acetal | n-Butyllithium (BuLi) | THF | Conjugated elimination reaction (alternative pathway) | Allenyllithium | researchgate.net |

Other Structural Rearrangements

Beyond the direct alkyne-to-allene shift, other structural rearrangements may occur depending on the specific reaction conditions. For example, under thermal stress or in the presence of certain transition metal catalysts, molecules containing both alkyne and alkene functionalities (enynes) can undergo complex cycloisomerization or skeletal rearrangements mdpi.comnih.govresearchgate.net. While direct evidence for such extensive rearrangements specifically on this compound might be limited in the provided literature, the presence of the alkyne and aldehyde groups suggests potential for intramolecular reactions, such as cyclizations or rearrangements involving the carbonyl or methoxy (B1213986) group, particularly when activated by metal catalysts.

Elimination Reactions Leading to Novel Unsaturation

Elimination reactions are fundamental transformations in organic chemistry that involve the removal of atoms or groups from a molecule, typically leading to the formation of unsaturated bonds byjus.comnumberanalytics.comsiyavula.com. This compound, with its unsaturated alkyne and aldehyde functionalities, can potentially undergo elimination reactions. For instance, conjugated elimination reactions have been observed in related systems, such as the reaction of this compound diethyl acetal with n-butyllithium in THF, which can lead to the formation of a 1,4-dialkoxycumulene researchgate.net. This suggests that under appropriate basic or thermal conditions, elimination of small molecules (e.g., water, methanol, or HX if a leaving group is present) could occur, potentially generating more highly unsaturated systems like cumulenes or allenes.

Table 3.5: Potential Elimination Pathways for this compound Derivatives

| Substrate Type | Reagent/Conditions | Observed Elimination Type | Product Class (Example) | Reference |

| This compound acetal | n-BuLi in THF | Conjugated Elimination | 1,4-Dialkoxycumulene | researchgate.net |

| General Alkynes/Aldehydes | Strong Base/Heat | Dehydrohalogenation/Dehydration | Alkenes, Cumulenes, Allenes | byjus.comnumberanalytics.comsiyavula.com |

Metal-Catalyzed Reactivity of this compound

Transition metals play a crucial role in activating and transforming organic molecules, and this compound, with its electron-rich alkyne and electrophilic aldehyde, is a prime candidate for various metal-catalyzed reactions.

Cross-Coupling Reactions (e.g., Sonogashira coupling)

The terminal alkyne functionality in molecules like this compound is highly amenable to palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling wikipedia.orgmdpi.com. This reaction forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst, a copper co-catalyst, and an amine base. The Sonogashira coupling is a powerful tool for constructing conjugated systems, and this compound could serve as the alkyne component to introduce a functionalized but-2-ynal unit into larger molecular architectures.

Table 3.6.1: General Sonogashira Coupling Conditions

| Reactants | Catalyst System | Base | Solvent | Conditions | Product Type | Reference |

| Terminal Alkyne + Aryl/Vinyl Halide (I, Br) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(0)) + Cu(I) salt | Amine | THF, DMF, MeCN | Room temperature to mild heating | Internal Alkyne (Aryl/Vinyl-alkyne) | wikipedia.orgmdpi.com |

| Terminal Alkyne + Aryl Halide | Pd(II)/Cu(I) system | Et₃N, NMP | Toluene | 90-100 °C | Internal Alkyne | mdpi.com |

Other Catalytic Activation Modes

Beyond Sonogashira coupling, the alkyne and aldehyde functionalities of this compound can be activated by various transition metals, leading to a range of transformations. Gold catalysis, for instance, is well-known for activating alkynes towards cyclization, annulation, and cycloaddition reactions mdpi.comnih.govacs.org. While studies often involve propargylic alcohols, the principles apply to related structures. Gold catalysts can mediate [2+2] cycloadditions, cycloisomerizations, and formal annulations, potentially leading to the formation of strained ring systems or complex carbocyclic structures when this compound or its derivatives are involved. For example, gold-catalyzed annulation of allylsilanes with 4-methoxybut-2-yn-1-ols has been reported to yield bicyclo[3.2.0]heptanes mdpi.comacs.org.

Other metals like platinum and palladium can also catalyze diverse reactions. Platinum catalysts, for instance, have been employed in enyne metathesis and subsequent aromatization reactions researchgate.net. Palladium, in addition to cross-coupling, can catalyze various addition and cyclization reactions. The aldehyde functionality itself can be activated by Lewis acids or transition metals for nucleophilic additions, reductions, or oxidations, potentially in tandem with alkyne reactivity.

Table 3.6.2: Examples of Metal-Catalyzed Reactivity in Related Systems

| Catalyst System | Substrate Type (Related) | Reaction Type | Product Class (Example) | Key Features | Reference |

| Gold(I) complexes | 1,6-Enynes | Cycloisomerization | Cyclobutenes, Cyclopentenes | Activation of alkyne for intramolecular attack by alkene; formation of carbene intermediates. | mdpi.comnih.gov |

| Gold(I) complexes | 4-Methoxybut-2-yn-1-ols | Annulation | Bicyclo[3.2.0]heptanes | Formal (3+2)/(2+2)-annulation with allylsilanes; formation of strained cyclobutane (B1203170) scaffolds. | mdpi.comacs.org |

| Platinum(II) catalysts | 1-(1-Methoxy-but-3-enyl)-2-(1-alkynyl)benzenes | Enyne Metathesis-Aromatization | Aromatized products | Consecutive reactions involving metathesis and subsequent cyclization/aromatization. | researchgate.net |

| Gold(III) halides (AuX₃) | Difluoropropargyl amides | Dimerization | 1,4-Dihalo-1,3-dienes | Reductive elimination of divinylgold species; unusual reactivity due to gem-difluoro moiety. | acs.org |

| Photocatalysts (e.g., Ir-based) | Alkynes + Vinylene Carbonate | Intermolecular Coupling | α,β-Unsaturated Aldehydes (Enals) | Cooperative dual catalysis (Co/Ir); formation of enals via reductive coupling, β-oxygen elimination, and decarboxylation. | acs.org |

The reactivity profile of this compound is rich and varied, offering numerous avenues for synthetic manipulation through isomerization, elimination, and transition metal catalysis.

Photochemical and Thermal Reaction Pathways

Understanding the photochemical and thermal behavior of this compound is crucial for predicting its reactivity under various conditions and for designing synthetic strategies. While specific studies detailing the precise photochemical and thermal pathways of this compound are limited in the readily available literature, insights can be drawn from the known reactivity of similar functional groups, namely alkynes and aldehydes, as well as the influence of the methoxy substituent.

Photochemical Reactivity

The photochemical reactivity of this compound is expected to be influenced by both the aldehyde and alkyne functionalities, as well as the electron-donating methoxy group. Aldehydes, in general, are known to absorb UV light, typically in the 240–340 nm range, undergoing excitation to singlet (S1) and subsequently triplet (T1) states via intersystem crossing beilstein-journals.orgbeilstein-journals.orgnih.gov. These excited states can lead to various transformations, including Norrish type I and type II dissociations, or can act as energy transfer agents to initiate radical reactions beilstein-journals.orgbeilstein-journals.orgnih.gov.

More specifically, studies on alkynyl aldehydes have demonstrated their participation in photocatalytic reactions. For instance, alkynyl aldehydes can undergo solvent-controlled divergent cyclization reactions when treated with sulfonyl chlorides under visible light irradiation, leading to the formation of highly functionalized cyclopentenones and dihydropyranols rsc.org. Mechanistic investigations suggest that these reactions can proceed via pathways involving 1,2-hydrogen transfer of alkoxy radicals, or through C-C cleavage, with the solvent playing a critical role in directing the selectivity rsc.org. The presence of the methoxy group, as observed in studies of methoxy-substituted alkynes, can also influence photochemical outcomes, such as in the synthesis of benzoquinones from methoxy-substituted alkynes under photochemical conditions with metal catalysts researchgate.net.

Data Table 1: Photochemical Reaction Pathways of Alkynyl Aldehydes and Related Compounds

| Reaction Type | Representative Substrates | Conditions | Key Products/Outcomes | Mechanistic Features |

| Aldehyde Photodissociation/Initiation | Aliphatic/Aromatic Aldehydes (e.g., benzaldehyde) | UV irradiation (240-340 nm), absence of photocatalyst or specific catalysts | Radical formation (e.g., benzoyl radical), polymerization initiation, energy transfer | S1 (n,π) → T1 (n,π) transition, Norrish Type I/II cleavage, energy transfer to acceptors. |

| Photocatalytic Cyclization of Alkynyl Aldehydes | Alkynyl aldehydes (e.g., model 1a) + Sulfonyl chlorides (e.g., 2a) | Visible light, photocatalyst (e.g., Ir-based, or aldehyde itself), solvent-dependent (e.g., DMA, MeCN) | Cyclopentenones, Dihydropyranols | Solvent-controlled divergent pathways, 1,2-hydrogen transfer of alkoxy radicals (for cyclopentenones), β-C–C cleavage (for dihydropyranols). |

| Photochemical Synthesis of Benzoquinones | Methoxy-substituted alkynes (e.g., (Z)-1-methoxybut-1-ene-3-yne) + CO | Photochemical, Fe(CO)5 catalyst | 1,4-Benzoquinones (e.g., 2,6-bis{(Z)-2-methoxyvinyl}-1,4-benzoquinone) | Likely involves metal carbonyl photochemistry and alkyne insertion; specific mechanisms not detailed in snippets. |

Thermal Reactivity

The thermal behavior of this compound is anticipated to involve reactions characteristic of both the alkyne and aldehyde functionalities, potentially influenced by the methoxy group. Molecules containing alkyne and aldehyde groups are susceptible to various thermal transformations, including polymerization, cyclization, and fragmentation, especially at elevated temperatures.

Studies on the thermal decomposition of related methoxy-substituted cyclic compounds, such as methoxycyclopropanes, reveal a tendency towards fragmentation rather than simple isomerization at high temperatures rsc.org. For instance, the thermal decomposition of 1-methoxy-1-methylcyclopropane at temperatures between 665-737 K showed that fragmentation products (e.g., methane, CO, water) were formed in significantly larger quantities than expected isomerization products (methoxybutenes) rsc.org. This suggests that the methoxy group, in conjunction with strained ring systems or unsaturated bonds, can promote fragmentation pathways under thermal stress.

While direct thermal decomposition pathways for this compound are not explicitly detailed, it is plausible that under sufficiently high temperatures, it could undergo decarbonylation from the aldehyde group, polymerization of the alkyne moiety, or fragmentation of the carbon chain. The presence of the ether linkage might also play a role in stabilizing certain intermediates or directing fragmentation patterns.

Data Table 2: Thermal Reaction Pathways of Alkynyl Aldehydes and Related Compounds

| Reaction Type | Representative Substrates | Conditions | Key Products/Outcomes | Mechanistic Features |

| Thermal Decomposition of Methoxycyclopropanes | Methoxycyclopropanes (e.g., 1-methoxy-1-methylcyclopropane) | High temperature (665-737 K), static system | Fragmentation products (e.g., methane, CO, water), minor isomerization products. | Fragmentation dominates over isomerization; biradical mechanisms proposed for rearrangements. |

| Thermal Reactions of Aldehydes (General) | Aldehydes | Elevated temperatures | Decarbonylation, polymerization, rearrangements. | Radical pathways, concerted reactions. |

| Thermal Reactions of Alkynes (General) | Alkynes | Elevated temperatures, catalysts | Polymerization, cyclization (e.g., Diels-Alder type), fragmentation. | Radical or concerted pathways. |

| Thermal Decomposition of Peroxyesters | Peroxyesters | Thermal stress | Various decomposition pathways (e.g., homolytic cleavage). | Homolytic cleavage of O-O bond, followed by further fragmentation or rearrangement. |

Mechanistic Considerations

The photochemical reactivity of this compound is likely to involve excited states of the carbonyl group, leading to radical intermediates through C-H or C-C bond cleavage, or energy transfer processes. The alkyne moiety can participate in cycloaddition reactions or radical additions. The methoxy group might influence electron distribution and potentially participate in hydrogen atom transfer or cleavage events, particularly under photocatalytic conditions involving radical intermediates.

Thermally, the molecule is expected to be less stable than saturated analogues. The presence of the triple bond and the aldehyde carbonyl suggests potential initiation sites for radical chain reactions or concerted pericyclic reactions at elevated temperatures. Fragmentation pathways, as observed in similar methoxy-substituted compounds, are a significant consideration, potentially leading to smaller molecules and functional group loss. The interplay between the alkyne, aldehyde, and ether functionalities will dictate the specific thermal decomposition or reaction pathways observed.

Compound List:

this compound

Benzaldehyde

(Z)-1-methoxybut-1-ene-3-yne

1-methoxy-1-methylcyclopropane

2,6-bis{(Z)-2-methoxyvinyl}-1,4-benzoquinone

Sulfonyl chlorides

Advanced Characterization and Structural Elucidation of 4 Methoxybut 2 Ynal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural elucidation, offering detailed information about the atomic connectivity and electronic environment within a molecule. For 4-methoxybut-2-ynal, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional (2D) NMR techniques, are crucial for comprehensive characterization. The structure of this compound is determined to be CH₃-O-CH₂-C≡C-CHO.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy reveals the number of different types of protons in a molecule, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling, multiplicity). Based on the structure of this compound, the following proton signals are expected:

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its position at the end of the conjugated system. It is typically observed as a singlet (due to the absence of adjacent protons) in the downfield region, generally between 9.5 and 10.0 ppm. libretexts.orgpressbooks.pubmasterorganicchemistry.com

Methylene (B1212753) Protons (-CH₂-O-): The two protons of the methylene group adjacent to the ether oxygen and the alkyne are expected to appear as a singlet. Their chemical shift is influenced by both the electronegative oxygen atom and the alkyne moiety, typically resonating in the range of 4.0 to 4.5 ppm.

Methoxy (B1213986) Protons (-O-CH₃): The three protons of the methoxy group are chemically equivalent and shielded by the oxygen atom. They are expected to appear as a sharp singlet in the upfield region, typically between 3.3 and 3.5 ppm. chemicalbook.comchemicalbook.com

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Number of Protons |

| Aldehyde (-CHO) | 9.5 - 10.0 | s | 1 |

| Methylene (-CH₂-O-) | 4.0 - 4.5 | s | 2 |

| Methoxy (-O-CH₃) | 3.3 - 3.5 | s | 3 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The expected chemical shifts for the carbons in this compound are as follows:

Aldehyde Carbonyl Carbon (-CHO): This carbon is highly deshielded and typically resonates in the far downfield region, between 190 and 200 ppm. libretexts.orgpressbooks.pubrsc.org

Alkyne Carbons (-C≡C-): The two carbons involved in the triple bond are expected to resonate in the region of 70-90 ppm. The carbon adjacent to the aldehyde group is likely to be more deshielded (closer to 90 ppm) than the carbon adjacent to the methylene group (closer to 70 ppm). libretexts.orgpressbooks.pubrsc.org

Methylene Carbon (-CH₂-O-): This carbon, bonded to the oxygen atom and the alkyne, is expected to resonate in the range of 60-70 ppm. rsc.org

Methoxy Carbon (-O-CH₃): The carbon of the methoxy group is typically found in the range of 55-60 ppm. chemicalbook.comrsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Aldehyde Carbonyl | 190 - 200 |

| Alkyne (C-CHO) | 80 - 90 |

| Alkyne (C-CH₂-O) | 70 - 80 |

| Methylene (-CH₂-O-) | 60 - 70 |

| Methoxy (-O-CH₃) | 55 - 60 |

Vibrational Spectroscopy

Vibrational spectroscopy, primarily Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, providing characteristic fingerprints based on the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy of Alkyne and Aldehyde Regions

FTIR spectroscopy is highly effective for identifying the presence of specific functional groups. For this compound, key absorption bands are expected in the following regions:

Aldehyde C=O Stretch: A strong and characteristic absorption band for the carbonyl group of an aldehyde is expected in the region of 1700-1740 cm⁻¹. libretexts.orgpressbooks.pubmasterorganicchemistry.comlibretexts.org

Aldehyde C-H Stretch: Aldehydes typically exhibit two distinctive C-H stretching absorptions, one around 2800 cm⁻¹ and another slightly higher, around 2700 cm⁻¹. These are often sharp and can be diagnostic for the aldehyde functionality. libretexts.orgpressbooks.pub

Alkyne C≡C Stretch: The carbon-carbon triple bond (alkyne) is expected to show a weak to medium intensity, sharp absorption band in the range of 2100-2250 cm⁻¹. The intensity is often lower compared to other functional groups due to the nonpolar nature of the C≡C bond. libretexts.orgpressbooks.pubmasterorganicchemistry.comlibretexts.org

C-O Stretch (Ether): The C-O stretching vibration of the methoxy ether group typically appears as a medium to strong band in the region of 1050-1150 cm⁻¹. rsc.org

C-H Stretches (sp³): The methylene and methyl groups will show C-H stretching vibrations in the typical aliphatic region of 2850-2960 cm⁻¹. libretexts.orgpressbooks.pub

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1700 - 1740 | Strong |

| Aldehyde | C-H Stretch | 2700, 2800 | Medium |

| Alkyne | C≡C Stretch | 2100 - 2250 | Weak |

| Ether | C-O Stretch | 1050 - 1150 | Med-Strong |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |

Raman Spectroscopy for Structural Insights

Compound List

this compound

Mass Spectrometry (MS) in Mechanistic Studies

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing critical information about the molecular weight and elemental composition of a compound. It is also instrumental in understanding fragmentation patterns, which can reveal structural features and aid in mechanistic studies.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over conventional mass spectrometry by providing highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental composition of a molecule, thereby confirming its molecular formula and distinguishing it from isobaric compounds (molecules with the same nominal mass but different elemental compositions).

For this compound (C₅H₆O₂), the nominal molecular weight is 98 g/mol . However, HRMS can provide the exact mass, which is crucial for unambiguous identification. The theoretical exact mass for this compound, calculated using the most abundant isotopes, is approximately 98.0368 Da.

Table 4.3.1.1: Theoretical Exact Mass of this compound

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) | Potential Adducts (Theoretical Exact Mass) |

| This compound | C₅H₆O₂ | 98.0368 | [M+H]⁺: 99.0446, [M+Na]⁺: 121.0270 |

While specific HRMS data for this compound was not found in the searched literature, studies on related compounds demonstrate the utility of HRMS. For instance, high-resolution mass spectrometry has been employed to generate molecular formulas from accurate mass measurements and isotope ratios, enabling the distinction between fragments resulting from the loss of different small molecules, such as CO versus C₂H₄ benthamopen.com. Similarly, HRMS has been used to confirm the elemental composition of various organic molecules, aiding in the identification of products in complex reaction mixtures rsc.orgacs.orgcopernicus.org.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves fragmenting selected ions and analyzing the resulting fragment ions. This technique is invaluable for elucidating the structure of a molecule by revealing characteristic fragmentation pathways. By studying how a molecule breaks apart under controlled conditions, chemists can deduce the arrangement of atoms and functional groups.

For this compound (CH₃-O-CH₂-C≡C-CHO), several fragmentation pathways can be predicted based on its functional groups and general fragmentation principles observed for similar alkynyl aldehydes and ethers.

Molecular Ion: The initial ionization process (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) generates a molecular ion, [M]⁺• or [M+H]⁺. For this compound, the molecular ion would be at m/z ~98 (for [M]⁺•) or ~99 (for [M+H]⁺).

Alpha-Cleavage: The aldehyde group (-CHO) is susceptible to alpha-cleavage, where the bond between the carbonyl carbon and the adjacent carbon atom breaks. This would lead to the loss of a •CHO radical (mass 29 Da), potentially yielding an ion at m/z ~69.

Ether Cleavage: The methoxy group (CH₃-O-) can undergo cleavage. Loss of a methyl radical (•CH₃, mass 15 Da) would result in an ion at m/z ~83. Alternatively, cleavage of the O-CH₂ bond could lead to the loss of a CH₃O• radical (mass 31 Da), yielding an ion at m/z ~67.

Alkyne Reactivity: The triple bond can also influence fragmentation, potentially leading to rearrangements or specific cleavage patterns. For example, cleavage adjacent to the alkyne might occur.

Combined Fragments: Further fragmentation of primary fragments can occur. For example, an ion resulting from the loss of the methoxy group might subsequently lose acetylene (B1199291) (C₂H₂, mass 26 Da).

Studies on related compounds, such as 2-butynal, show characteristic fragmentations like the loss of CO nist.gov. General MS/MS studies on various organic molecules highlight common fragmentation events such as the loss of small neutral molecules (e.g., H₂O, CO) or neutral radicals (e.g., alkyl radicals) nih.govlibretexts.org.

Table 4.3.2.1: Predicted Fragmentation Patterns for this compound

| Precursor Ion (m/z) | Neutral Loss (Da) | Fragment Ion (m/z) | Proposed Fragmentation Pathway |

| 98.04 (M⁺•) | 15 (•CH₃) | 83.03 | [CH₃OCH₂C≡CCHO]⁺• → [CH₂OCH₂C≡CCHO]⁺ + •CH₃ |

| 98.04 (M⁺•) | 31 (•OCH₃) | 67.02 | [CH₃OCH₂C≡CCHO]⁺• → [CH₂C≡CCHO]⁺ + •OCH₃ |

| 98.04 (M⁺•) | 29 (•CHO) | 69.03 | [CH₃OCH₂C≡CCHO]⁺• → [CH₃OCH₂C≡C]⁺ + •CHO |

| 98.04 (M⁺•) | 45 (•CH₂OCH₃) | 53.02 | [CH₃OCH₂C≡CCHO]⁺• → [C≡CCHO]⁺ + •CH₂OCH₃ |

| 99.04 ([M+H]⁺) | 18 (H₂O) | 81.03 | [CH₃OCH₂C≡CCHO+H]⁺ → [CH₃OCH₂C≡CC]⁺ + H₂O |

| 99.04 ([M+H]⁺) | 46 (•CHO + H) | 53.02 | [CH₃OCH₂C≡CCHO+H]⁺ → [CH₃OCH₂C≡C]⁺ + •CHO + H |

Note: m/z values are approximate and based on predicted fragmentation.

X-ray Crystallography of Crystalline Derivatives (if applicable)

Direct X-ray crystallographic data for crystalline this compound itself has not been readily identified in the literature. However, X-ray crystallography is routinely applied to characterize derivatives or related compounds to confirm structures and study their solid-state properties.

For example, research on palladium complexes has involved the preparation and characterization of crystalline derivatives. One study reported the crystal structure of a vinyl ether chelate, dichloro[4-methoxy-2,2,N,N-tetramethylbut-(Z)-3-enylamine]palladium(II) rsc.org. This complex was found to crystallize in the monoclinic space group P2₁/n, with specific unit cell dimensions: a = 14.241(3) Å, b = 14.744(2) Å, c = 13.508(1) Å, and β = 111.53(1)°. The structure was solved and refined to an R-factor of 0.0248. This detailed crystallographic information, including bond lengths and conformations, exemplifies the power of X-ray crystallography in providing absolute structural certainty for crystalline materials.

While this specific example pertains to a palladium complex and not the free this compound, it illustrates the process. If crystalline derivatives of this compound were synthesized, their X-ray diffraction analysis would yield similar high-resolution structural data, confirming its connectivity and spatial arrangement.

Theoretical and Computational Chemistry Approaches to 4 Methoxybut 2 Ynal

Electronic Structure Theory

Electronic structure theory forms the bedrock of computational chemistry, enabling the calculation of molecular properties from fundamental quantum mechanical principles.

Density Functional Theory (DFT) is a widely adopted quantum mechanical modeling method for determining the ground state properties of many-electron systems. It is computationally efficient and provides a good balance between accuracy and cost for molecular structure and electronic property calculations. For 4-methoxybut-2-ynal, DFT calculations would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms by minimizing the molecule's total electronic energy. This process yields bond lengths, bond angles, and dihedral angles, defining the molecule's equilibrium geometry.

Energy Calculations: Computing the total electronic energy of the optimized structure, which is fundamental for comparing different conformers or calculating reaction energies.

Vibrational Frequency Analysis: Calculating the harmonic vibrational frequencies to confirm the optimized structure corresponds to a true minimum (all frequencies real) and to predict infrared (IR) and Raman spectra.

Electronic Properties: Predicting properties such as dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding intermolecular interactions and optical properties.

Commonly, DFT calculations would employ hybrid functionals (e.g., B3LYP) or generalized gradient approximation (GGA) functionals (e.g., PBE) in conjunction with various basis sets (e.g., 6-31G*, cc-pVTZ) to achieve reliable results for ground-state properties.

Illustrative Data Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound

| Property | Value (Illustrative) | Unit | Computational Method | Basis Set |

| Total Electronic Energy | -250.5 | Hartree | B3LYP | 6-31G |

| Dipole Moment | 2.8 | Debye | B3LYP | 6-31G |

| HOMO Energy | -0.35 | eV | B3LYP | 6-31G |

| LUMO Energy | 0.10 | eV | B3LYP | 6-31G |

| HOMO-LUMO Gap | 0.45 | eV | B3LYP | 6-31G* |

Note: The values presented in this table are hypothetical and illustrative, demonstrating the type of data that would be obtained from DFT calculations. Specific values require dedicated computational studies.

For systems where high accuracy is paramount, or for properties that are sensitive to electron correlation effects, ab initio methods beyond the Hartree-Fock (HF) approximation are employed. These methods include Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) methods (e.g., CCSD, CCSD(T)), and Configuration Interaction (CI).

Higher Accuracy: These methods explicitly account for electron correlation, leading to more accurate predictions of energies, bond dissociation energies, and reaction barriers compared to standard DFT.

Computational Cost: The significant advantage in accuracy comes at a substantially higher computational cost, often limiting their application to smaller molecules or specific critical points on a potential energy surface.

Refinement: Post-HF methods can be used to refine geometries optimized by DFT or HF, or to calculate highly accurate spectroscopic constants and thermodynamic properties.

The choice of method and basis set is critical, with larger basis sets and higher levels of theory generally yielding more accurate results but requiring more computational resources.

Illustrative Data Table 2: Hypothetical Comparison of Energies from Ab Initio Methods for this compound

| Method | Basis Set | Total Energy (Illustrative) | Unit |

| HF | 6-31G | -248.9 | Hartree |

| MP2 | 6-31G | -249.5 | Hartree |

| CCSD(T) | cc-pVTZ | -250.1 | Hartree |

Note: The values presented in this table are hypothetical and illustrative, demonstrating the type of data that would be obtained from ab initio calculations. Specific values require dedicated computational studies.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding chemical bonding and reactivity by describing electrons in terms of molecular orbitals.

Frontier Molecular Orbital (FMO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting chemical reactivity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of a molecule's stability and its susceptibility to electronic excitation. A smaller gap generally implies higher reactivity and lower ionization potential. For this compound, the HOMO is often localized on the oxygen of the methoxy (B1213986) group or the π system of the alkyne, while the LUMO is typically associated with the π* system of the alkyne or the π* of the carbonyl group, predicting sites for electrophilic or nucleophilic attack.

Nodal Properties: The shape and nodal structure of the HOMO and LUMO reveal specific atomic centers and bonding regions that are most involved in chemical reactions. For instance, the nodal planes can indicate where nucleophiles (interacting with LUMO) or electrophiles (interacting with HOMO) are most likely to attack. The alkyne and aldehyde functionalities in this compound present distinct π systems whose orbital characteristics would be critical in predicting its reaction pathways.

Illustrative Data Table 3: Hypothetical Frontier Molecular Orbital Analysis for this compound

| Orbital | Energy (eV) | Symmetry | Character |

| HOMO | -0.35 | A'' | Primarily lone pair on methoxy oxygen, some π-alkyne |

| HOMO-1 | -0.40 | A' | π-alkyne |

| LUMO | 0.10 | A'' | π-carbonyl |

| LUMO+1 | 0.15 | A' | π-alkyne |

| HOMO-LUMO Gap | 0.45 |

Note: The values and characters presented in this table are hypothetical and illustrative. Specific orbital energies and distributions require dedicated computational studies.

Understanding the distribution of electron density within a molecule is vital for predicting its interactions with other molecules.

Atomic Charges: Methods like Mulliken, Löwdin, Natural Population Analysis (NPA), or Hirshfeld charge analysis quantify the electron density assigned to individual atoms. These values indicate the polarity of bonds and the partial positive or negative character of atoms, guiding predictions of electrostatic interactions and nucleophilic/electrophilic attack sites. For this compound, the electronegative oxygen atoms and the polarized carbonyl group would lead to distinct charge distributions.

Electrostatic Potential (ESP) Maps: ESP maps visually represent the electrostatic potential on the molecule's van der Waals surface. Regions of negative potential (typically colored red) indicate areas rich in electron density and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-deficient areas prone to nucleophilic attack. These maps provide an intuitive understanding of molecular recognition and reactivity.

Illustrative Data Table 4: Hypothetical Partial Atomic Charges (NPA) for this compound

| Atom | Element | Charge (Illustrative) | Location in Molecule |

| C1 | Carbon | +0.25 | Aldehyde carbonyl |

| O1 | Oxygen | -0.45 | Aldehyde carbonyl |

| C2 | Carbon | +0.10 | Alkyne |

| C3 | Carbon | +0.05 | Alkyne |

| C4 | Carbon | -0.20 | Methoxy methyl |

| O2 | Oxygen | -0.70 | Methoxy ether |

Note: The charge values presented in this table are hypothetical and illustrative. Specific charge distributions require dedicated computational studies.

Computational Reaction Dynamics and Mechanism Prediction

Computational methods are instrumental in dissecting reaction pathways, identifying transition states, and predicting reaction rates and mechanisms.

Reaction Pathway Mapping: By calculating the energies of various intermediates and transition states along a potential energy surface, computational chemistry can map out the most probable reaction pathways. This involves locating saddle points (transition states) that connect reactants to products via intermediates.

Mechanism Elucidation: Identifying the sequence of elementary steps, the nature of intermediates, and the rate-determining step provides a detailed understanding of how a reaction proceeds. For this compound, this could involve predicting its behavior in nucleophilic additions to the aldehyde, electrophilic additions to the alkyne, or potential rearrangements.

Thermodynamic and Kinetic Parameters: Calculations can yield activation energies, reaction enthalpies, and entropies, which are crucial for predicting reaction rates and equilibrium constants. Transition State Theory (TST) is often employed to estimate rate constants from calculated transition state properties.

The presence of both an aldehyde carbonyl and an alkyne moiety in this compound suggests a rich reactivity profile, which could be computationally explored to predict outcomes of various synthetic transformations.

Illustrative Data Table 5: Hypothetical Reaction Mechanism Parameters for a Nucleophilic Addition to this compound

| Step | Reactant/Intermediate/Transition State | Activation Energy (kJ/mol) (Illustrative) |

| 1. Nucleophilic Attack on Carbonyl | Reactant | 0 |

| Transition State 1 | 80 | |

| Intermediate (Alkoxide) | -20 | |

| 2. Protonation of Alkoxide | Intermediate | 0 |

| Transition State 2 | 60 | |

| Product | -10 |

Note: The parameters presented in this table are hypothetical and illustrative, demonstrating the type of data obtained from reaction mechanism studies. Specific values require dedicated computational studies.

Compound Table

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways

The localization of transition states for reactions involving this compound would typically be performed using quantum chemical methods, such as Density Functional Theory (DFT) or ab initio methods. These calculations aim to find a stationary point on the potential energy surface that corresponds to a first-order saddle point, representing the transition state. Once a candidate transition state is found, its nature is confirmed by calculating its vibrational frequencies; a true transition state will have exactly one imaginary frequency, corresponding to the reaction coordinate.

The Intrinsic Reaction Coordinate (IRC) is then computed by integrating the gradient of the potential energy surface from the transition state in both forward and backward directions. This process traces the minimum energy path connecting the transition state to the reactants on one side and the products on the other. For this compound, IRC calculations would be vital in understanding the stereochemistry and regiochemistry of addition reactions, cycloadditions, or rearrangements it might undergo. For instance, if this compound participates in a Diels-Alder reaction, IRC analysis would reveal how the dienophile (this compound) approaches the diene and the precise geometry at the transition state, confirming the concerted nature of the bond formation.

Energy Profile Calculations and Kinetic Parameter Estimation

Following the localization of transition states and reactants/products, energy profile calculations are performed. These calculations provide the relative energies of all species involved in a reaction pathway, including reactants, intermediates, transition states, and products. The energy difference between the reactants and the transition state yields the activation energy ().

These energy profiles are fundamental for estimating kinetic parameters. Using transition state theory (TST), the rate constant () for a reaction can be calculated from the activation energy and other thermodynamic factors, such as the pre-exponential factor. For this compound, such calculations could predict the rate of its reactions under various conditions. For example, if this compound undergoes nucleophilic addition, the energy profile would reveal the barrier to attack by different nucleophiles, allowing for the prediction of which nucleophile would react fastest.

Table 5.3.2: Hypothetical Energy Profile Data for a Reaction Involving this compound

| Species/State | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Intermediate 1 | -5.2 |

| Transition State 1 | +15.8 |

| Product 1 | -10.5 |

| Transition State 2 | +12.1 |

| Product 2 | -25.0 |

Note: The data presented in this table are hypothetical and illustrative of typical output from energy profile calculations for a multi-step reaction involving a compound like this compound. Specific reaction pathways and energy values would depend on the actual chemical transformation being studied.

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict and interpret the spectroscopic properties of molecules, aiding in their identification and characterization. For this compound, this includes predicting Nuclear Magnetic Resonance (NMR) chemical shifts and calculating vibrational frequencies for Infrared (IR) and Raman spectroscopy.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

NMR spectroscopy is a cornerstone of organic structure elucidation. Computational NMR chemical shift prediction involves calculating the shielding tensors for atomic nuclei (e.g., ¹H, ¹³C) within a molecule using quantum chemical methods. These predicted shifts are then compared with experimentally obtained NMR spectra. Common methods for prediction involve DFT calculations using specific functionals and basis sets, often employing gauge-independent atomic orbital (GIAO) or continuous transformation of the origin (CTO) methods.

For this compound, predicted ¹H NMR chemical shifts would be expected for the aldehyde proton, the vinyl proton, and the methoxy protons. Similarly, ¹³C NMR shifts would be predicted for the carbonyl carbon, the alkyne carbons, the vinyl carbon, and the methoxy carbon. The accuracy of these predictions is typically assessed by calculating the root-mean-square deviation (RMSD) between the predicted and experimental chemical shifts. A low RMSD value indicates good agreement and validates the computational model.

Table 5.4.1: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

| Aldehyde (H-CHO) | 9.85 | 9.82 | +0.03 |

| Vinyl (H-C=C) | 6.50 | 6.48 | +0.02 |

| Methoxy (O-CH₃) | 3.95 | 3.97 | -0.02 |

Note: The data presented in this table are hypothetical and illustrative. Actual predicted and experimental values would vary based on the specific computational method, basis set, solvent effects, and experimental conditions.

Vibrational Frequency Calculations for IR/Raman Spectra Assignment

Vibrational spectroscopy, including IR and Raman, provides information about the functional groups and molecular structure through the absorption or scattering of infrared radiation or laser light, respectively, by molecular vibrations. Computational methods, primarily DFT, are used to calculate the harmonic vibrational frequencies of a molecule. These calculated frequencies are often scaled by a factor (typically around 0.96-0.98 for B3LYP/6-31G*) to better match experimental values, as harmonic approximations tend to overestimate frequencies.

For this compound, vibrational frequency calculations would predict characteristic absorption bands. Key expected vibrational modes would include:

C=O stretching: Expected in the region of 1700-1730 cm⁻¹, indicative of the aldehyde carbonyl.

C≡C stretching: Expected around 2100-2260 cm⁻¹, characteristic of the alkyne triple bond.

C-H stretching (aldehyde): Typically observed around 2700-2850 cm⁻¹.

C-O stretching (ether): Expected in the 1050-1150 cm⁻¹ range.

C-H stretching (methyl): Around 2850-3000 cm⁻¹.

The calculated vibrational modes are also analyzed for their atomic displacements, allowing for the assignment of specific computed frequencies to specific molecular vibrations (e.g., symmetric C-H stretch of the methyl group). Comparison of the calculated and experimental spectra helps confirm the identity and purity of the compound.

Table 5.4.2: Hypothetical Calculated Vibrational Frequencies for this compound

| Calculated Frequency (cm⁻¹) | Assignment (Mode) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| 2180 | C≡C stretch | Low | High |

| 1715 | C=O stretch | High | Medium |

| 1150 | C-O stretch (ether) | Medium | Low |

| 2980 | C-H stretch (methyl, asymmetric) | Medium | Medium |

| 2870 | C-H stretch (methyl, symmetric) | Medium | Medium |

| 2750 | C-H stretch (aldehyde) | Medium | Low |

| 1450 | C-H bend (methyl) | Low | Medium |

| 1300 | C=C-H bend | Low | Medium |

Note: The data presented in this table are hypothetical and illustrative. Actual calculated frequencies and intensities/activities would depend on the specific computational methodology and basis set used.

Compound List:

this compound

Strategic Applications of 4 Methoxybut 2 Ynal in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The presence of a reactive alkyne and an electrophilic aldehyde makes 4-methoxybut-2-ynal a valuable synthon for constructing complex molecular architectures. Its potential lies in its ability to participate in a variety of carbon-carbon bond-forming reactions and cyclizations.

Precursor in Natural Product Total Synthesis

The synthesis of complex natural products often relies on the strategic incorporation of functionalized building blocks. Molecules containing alkyne and aldehyde functionalities are frequently employed to introduce unsaturation and reactive handles for subsequent elaborations. While specific total syntheses directly featuring this compound as a key intermediate are not prominently reported in the reviewed literature, related structures and functionalities underscore its potential. For instance, marine natural products like phormidolides and oscillariolides incorporate a bromomethoxydiene (BMD) moiety, which contains a similar arrangement of unsaturation and oxygenation, suggesting that molecules like this compound could serve as precursors for such complex motifs ub.eduscispace.com. Furthermore, research into the synthesis of alkaloids such as castanospermine (B190763) has utilized related enoate precursors in vinylogous Mukaiyama aldol (B89426) reactions, highlighting the utility of functionalized butenoate/butenal systems in stereoselective synthesis beilstein-journals.orgbeilstein-journals.orgresearchgate.net.

Intermediate in the Formation of Complex Heterocyclic Systems

Heterocyclic compounds form the core of many pharmaceuticals and natural products. The alkyne and aldehyde functionalities of this compound can be strategically employed in various cyclization reactions to construct diverse heterocyclic ring systems. For example, intramolecular reactions involving the alkyne and aldehyde, or intermolecular reactions with suitable nucleophiles or electrophiles, can lead to the formation of furans, pyrroles, or other oxygen- and nitrogen-containing heterocycles, depending on the reaction conditions and co-reactants. While specific examples directly utilizing this compound for heterocycle synthesis are not detailed here, the inherent reactivity of its functional groups positions it as a potential intermediate in such transformations.

Scaffold for Macrocyclic and Polycyclic Architectures

The construction of macrocyclic and polycyclic structures often involves the precise assembly of linear precursors. The alkyne functionality in this compound can participate in various metal-catalyzed cyclization reactions. For example, gold(I)-catalyzed annulation reactions involving related alkynols, such as 4-methoxybut-2-yn-1-ols, have been employed to construct bicyclo[3.2.0]heptane scaffolds recercat.catmdpi.com. These reactions typically involve the activation of the alkyne by the gold catalyst, followed by nucleophilic attack and cyclization. This suggests that this compound, or derivatives thereof, could potentially serve as a component in the synthesis of polycyclic systems through similar catalytic strategies, where the aldehyde group could be further functionalized or participate in subsequent cyclization steps.

Methodological Development and Catalyst Discovery

The unique combination of functional groups in this compound also makes it a candidate for exploring new synthetic methodologies and probing reaction mechanisms.

Substrate in Novel Catalytic Transformations

The alkyne and aldehyde functionalities are amenable to a wide array of metal-catalyzed transformations. Gold catalysis, as mentioned, is effective for reactions involving alkynes recercat.catmdpi.com. Furthermore, photoredox catalysis, often in conjunction with transition metals like cobalt, has emerged as a powerful tool for transforming alkynes into valuable products, including enals acs.org. While specific studies using this compound as a substrate in these advanced catalytic systems are not detailed in the provided information, its structural features align with those commonly employed in such transformations, suggesting potential for its use in developing new catalytic reactions. For instance, the alkyne moiety can undergo hydrofunctionalization, cycloaddition, or coupling reactions, while the aldehyde can participate in reductive couplings, additions, or oxidations under catalytic conditions.

Probe for Mechanistic Studies of Reaction Pathways

Molecules with distinct functional groups can serve as valuable probes for understanding reaction mechanisms. The reactivity of the alkyne and aldehyde in this compound could be exploited to study the pathways of novel catalytic reactions, such as those involving cascade sequences or selective functionalization. By observing how these groups react under specific catalytic conditions, researchers can gain insights into intermediate formation, transition states, and reaction selectivity. However, specific published research employing this compound as a dedicated mechanistic probe is not evident in the reviewed literature.

Emerging Research Frontiers and Future Perspectives for 4 Methoxybut 2 Ynal

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. The development of asymmetric routes to derivatives of 4-methoxybut-2-ynal is a critical area of future research. Current synthetic methods predominantly yield racemic mixtures, limiting their application where specific stereoisomers are required. Future research will likely focus on two main strategies: organocatalysis and transition-metal catalysis.

Organocatalysis: Chiral amines, such as prolinol ethers, have shown promise in promoting highly stereoselective cross-aldol reactions between aldehydes and ynals. rsc.orgrsc.org This approach could be adapted for the asymmetric synthesis of propargylic alcohols derived from this compound. The catalyst would activate the donor aldehyde via enamine formation, while the ynal acceptor's reactivity could be modulated by the reaction conditions.

Transition-Metal Catalysis: The use of chiral transition-metal complexes offers another powerful avenue for asymmetric synthesis. nih.govrsc.org Metal-catalyzed asymmetric allylic substitution methodologies, for instance, have been successfully applied in the synthesis of a wide array of optically pure compounds. nih.gov A cooperative catalytic system, combining a chiral amine with a transition metal salt and a Brønsted acid, could enable a synergistic activation of both the aldehyde and the ynal, leading to high levels of diastereo- and enantioselectivity. rsc.orgrsc.org

| Catalytic System | Potential Application for this compound | Expected Outcome |

| Chiral Prolinol Ethers | Asymmetric aldol (B89426) reaction with other aldehydes | Enantiomerically enriched propargylic alcohols |

| Chiral Phosphoric Acids | Asymmetric Henry reaction with nitroalkanes | Chiral β-nitro alcohols |

| Chiral Transition-Metal Complexes (e.g., Pd, Ir, Cu) | Asymmetric allylic substitution type reactions | Chiral carbon-carbon and carbon-heteroatom bond formation |

Exploration of Novel Reactivity Patterns under Unconventional Conditions

Unconventional reaction conditions, such as microwave irradiation, sonochemistry, and mechanochemistry, can offer significant advantages over traditional methods, including accelerated reaction rates, higher yields, and access to novel reactivity.

Microwave-Assisted Organic Synthesis (MAOS): MAOS utilizes dielectric heating to rapidly and uniformly heat reaction mixtures, often leading to dramatic reductions in reaction times and improved yields. nih.govnih.govyoutube.com For this compound, MAOS could be employed to facilitate cycloaddition reactions, multicomponent reactions, and the synthesis of heterocyclic scaffolds, potentially under solvent-free conditions. nih.govijpsjournal.com

Sonochemistry: The application of ultrasound in chemical reactions induces acoustic cavitation, creating localized high-pressure and high-temperature microenvironments. organic-chemistry.org This can promote unique chemical transformations. For instance, sonication can facilitate the reduction of alkynes and the synthesis of various functionalized molecules. organic-chemistry.orgnih.gov Exploring the sonochemistry of this compound could lead to novel bond-forming reactions and the generation of highly reactive intermediates.

Mechanochemistry: This solvent-free approach involves inducing reactions through mechanical force, such as ball milling. mdpi.comnih.govresearchgate.net Mechanochemical methods are considered a green chemistry approach and have been successfully used for various transformations involving alkynes, such as Sonogashira couplings and cycloadditions. rsc.orgbeilstein-journals.org Applying mechanochemistry to this compound could enable efficient and environmentally friendly access to a range of derivatives.

| Unconventional Condition | Potential Reaction Type with this compound | Potential Advantages |

| Microwave Irradiation | Cycloadditions, Multicomponent Reactions | Faster reaction rates, higher yields, solvent-free conditions |

| Sonochemistry | Reduction, Radical reactions | Access to novel reactivity, enhanced reaction rates |

| Mechanochemistry | Coupling reactions, Cycloadditions | Solvent-free, energy-efficient, high yields |

Integration in Flow Chemistry and Automated Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgrsc.orgresearchgate.net The integration of this compound into flow chemistry setups represents a significant step towards its efficient and safe production and derivatization.

The synthesis of alkynes, which can be hazardous in batch due to exothermic reactions and the release of toxic gases, can be significantly improved using continuous flow processing. rsc.orgrsc.org A flow approach for the synthesis of this compound itself would allow for precise control over reaction parameters, leading to higher reproducibility and safer handling of reactive intermediates. Furthermore, multi-step syntheses involving this compound as a key intermediate could be streamlined in a continuous flow system, enabling the automated synthesis of complex molecules with minimal manual intervention.

| Flow Chemistry Application | Specific Example | Key Benefits |

| Synthesis of this compound | Continuous flow diazotisation-based alkyne synthesis | Improved safety, scalability, and reproducibility |

| Derivatization of this compound | Flow hydration-condensation with aldehydes | Efficient synthesis of α,β-unsaturated ketones |

| Multi-step Automated Synthesis | Telescoped reactions using this compound | Reduced manual handling, increased efficiency |

Advanced Materials Science Applications (e.g., polymer precursors, functional materials)

The unique electronic and structural properties of the alkyne moiety in this compound make it an attractive monomer for the synthesis of advanced materials. Specifically, it holds potential as a precursor for functional polymers and materials with interesting optoelectronic properties.

Polymer Precursors: The polymerization of ynals is a relatively unexplored area. However, the broader class of polyynes, which are polymers consisting of alternating single and triple carbon-carbon bonds, have garnered significant interest for their potential applications in molecular electronics and optoelectronics as molecular wires. rsc.orgrsc.orgwikipedia.org this compound could serve as a functionalized monomer for the synthesis of novel polyynes. The presence of the methoxy (B1213986) group could be used to tune the solubility and electronic properties of the resulting polymer.

Functional Materials: The reactivity of the aldehyde and alkyne groups in this compound allows for its incorporation into more complex functional materials. For example, it could be used to synthesize luminescent materials or precursors for metal-organic frameworks (MOFs). The ability to readily modify the structure of this compound opens up possibilities for creating a diverse library of materials with tailored properties.

| Material Type | Potential Role of this compound | Potential Application |

| Polyynes | Functionalized monomer | Molecular electronics, optoelectronics |

| Luminescent Materials | Core structural component | Organic light-emitting diodes (OLEDs) |

| Metal-Organic Frameworks (MOFs) | Precursor for organic linkers | Gas storage, catalysis |

Synergistic Experimental and Computational Research

The synergy between experimental and computational chemistry is a powerful tool for accelerating the discovery and development of new chemical entities and reactions. In the context of this compound, computational studies can provide invaluable insights into its reactivity and guide experimental design.

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound and predict its reactivity towards various reagents. acs.orgresearchgate.netmuni.cz Computational studies can elucidate the mechanisms of complex reactions, such as cycloadditions and multicomponent reactions, helping to rationalize observed outcomes and predict the feasibility of new transformations. rsc.orgacs.org For instance, DFT calculations can help in understanding the transition states of alkyne addition reactions, providing a basis for designing more efficient catalytic systems. acs.orgresearchgate.net

Guiding Catalyst Design: Computational modeling can be used to design and screen potential catalysts for the asymmetric synthesis of this compound derivatives. By simulating the interaction between the substrate and different chiral catalysts, researchers can identify promising candidates for experimental validation, thereby reducing the time and resources required for catalyst optimization.

| Computational Method | Application to this compound Research | Expected Insights |

| Density Functional Theory (DFT) | Modeling reaction pathways and transition states | Understanding reaction mechanisms, predicting product selectivity |

| Ab initio calculations | Investigating electronic structure and reactivity | Elucidating intrinsic properties of the molecule |

| Molecular Dynamics (MD) | Simulating polymer chain formation and conformation | Predicting material properties of polyynes derived from this compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products